molecular formula C9H13NO2 B2686099 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid CAS No. 130016-65-8

2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Cat. No. B2686099
CAS RN: 130016-65-8
M. Wt: 167.208
InChI Key: KMPVHPUUCYAQFR-UHFFFAOYSA-N
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Description

“2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid” is a chemical compound with the molecular formula C8H11NO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid” can be represented by the SMILES string Cc1ccc(C)n1CC(O)=O . This indicates that the molecule contains a pyrrole ring with two methyl groups attached, linked to a propanoic acid group.


Physical And Chemical Properties Analysis

“2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid” is a solid substance . The molecular weight is 153.18 .

Scientific Research Applications

Antibacterial Activity

The compound has been used in the synthesis of new heterocycles that have shown significant antibacterial activity . These heterocycles have been thoroughly characterized and evaluated for their antibacterial properties .

Antitubercular Activity

Some of the synthesized compounds using “2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid” have shown strong antitubercular properties . This suggests potential applications in the treatment of tuberculosis .

Inhibition of Enoyl ACP Reductase

The compound has been used in the synthesis of molecules that have shown in vitro inhibition of the enzyme Enoyl ACP Reductase . This enzyme is a key player in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drugs .

Inhibition of DHFR Enzymes

The compound has also been used in the synthesis of molecules that inhibit Dihydrofolate Reductase (DHFR) enzymes . DHFR is an essential enzyme in DNA synthesis, and its inhibition can lead to the death of cells, making it a potential target for cancer treatment .

Molecular Docking Studies

The synthesized compounds have been used in molecular docking studies to determine their potential mode of action . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Monoclonal Antibody Production

There is a continuous demand to improve monoclonal antibody production for medication supply and medical cost reduction . The compound “2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid” could potentially be used as an additive in batch cultures to enhance cell-specific productivity .

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-4-5-7(2)10(6)8(3)9(11)12/h4-5,8H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPVHPUUCYAQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

CAS RN

130016-65-8
Record name 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
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